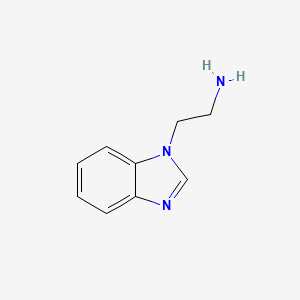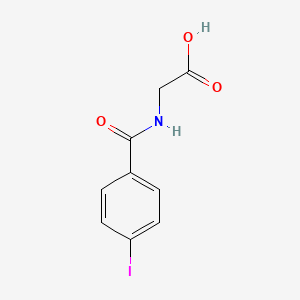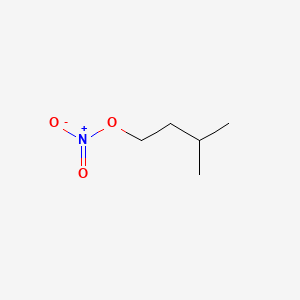
异戊硝酸酯
描述
科学研究应用
Isoamyl nitrate has several scientific research applications. It is used as a radical initiator to functionalize multi-walled carbon nanotubes and as a reagent in the preparation of 4-carboxy-phenyl diazonium salt tetrafluoroborate . It is also employed in the synthesis of peroxynitrite (ONOO-) and as a smooth muscle relaxant suitable for use as nitrovasodilators . Additionally, isoamyl nitrate is used in kits to treat cyanide poisoning by oxidizing hemoglobin to methemoglobin, which reacts with cyanide to form non-toxic cyano-methemoglobin .
作用机制
Target of Action
Isoamyl nitrate, also known as 3-Methylbutyl nitrate, primarily targets the Atrial Natriuretic Peptide Receptor 1 (ANPR1) in humans . This receptor plays a crucial role in the regulation of blood pressure and volume in the cardiovascular system .
Mode of Action
Isoamyl nitrate functions as a potent vasodilator . It expands blood vessels, resulting in the lowering of blood pressure . This compound functions as a source of nitric oxide, which signals for relaxation of the involuntary muscles . Adverse effects are related to this pharmacological activity and include hypotension, headache, flushing of the face, tachycardia, dizziness, and relaxation of involuntary muscles, especially the blood vessel walls and the anal sphincter .
Biochemical Pathways
Isoamyl nitrate is involved in the nitrogen cycle, a complex interplay among many microorganisms catalyzing different reactions . The core nitrogen cycle involves four reduction pathways and two oxidation pathways . Isoamyl nitrate decomposes in the presence of base to give nitrite salts and the isoamyl alcohol .
Pharmacokinetics
Isoamyl nitrate vapors are absorbed rapidly through the pulmonary alveoli, manifesting therapeutic effects within one minute after inhalation . The pharmacokinetics of organic nitrates have been well characterized, and few new findings have appeared since the last reviews on this topic .
Result of Action
The molecular and cellular effects of Isoamyl nitrate’s action are primarily due to its ability to lower blood pressure . As an inhalant, it also has a psychoactive effect which has led to illegal drug use .
Action Environment
Environmental factors significantly influence the action of Isoamyl nitrate. For instance, the annual average temperature, as a factor of latitude, most significantly affected DNRA abundance, followed by total organic matter (TOM) and C/N ratio . These factors can influence the efficacy and stability of Isoamyl nitrate’s action.
生化分析
Biochemical Properties
Isoamyl nitrate plays a significant role in biochemical reactions, primarily due to its ability to release nitric oxide (NO). Nitric oxide is a crucial signaling molecule in various physiological processes. Isoamyl nitrate interacts with enzymes such as nitric oxide synthase, which catalyzes the production of nitric oxide from L-arginine. This interaction leads to the relaxation of smooth muscles and vasodilation. Isoamyl nitrate also interacts with hemoglobin, forming methemoglobin, which can sequester cyanide ions, making it useful as an antidote for cyanide poisoning .
Cellular Effects
Isoamyl nitrate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Isoamyl nitrate induces vasodilation by increasing the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, leading to relaxation. It also affects the expression of genes involved in oxidative stress response and inflammation. Additionally, isoamyl nitrate can alter cellular metabolism by affecting the activity of enzymes involved in energy production .
Molecular Mechanism
The molecular mechanism of isoamyl nitrate involves its conversion to nitric oxide, which then interacts with various biomolecules. Nitric oxide binds to the heme group of soluble guanylate cyclase, activating the enzyme and increasing the production of cGMP. This cascade results in the relaxation of smooth muscles and vasodilation. Isoamyl nitrate also inhibits the activity of certain enzymes, such as cytochrome P450, which can affect drug metabolism. Furthermore, it can modulate gene expression by influencing transcription factors involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoamyl nitrate can change over time due to its stability and degradation. Isoamyl nitrate is relatively stable under normal conditions but can decompose when exposed to light and air. Over time, its effectiveness in inducing vasodilation may decrease due to degradation. Long-term exposure to isoamyl nitrate in in vitro and in vivo studies has shown that it can lead to oxidative stress and cellular damage, highlighting the importance of controlled usage .
Dosage Effects in Animal Models
The effects of isoamyl nitrate vary with different dosages in animal models. At low doses, isoamyl nitrate induces vasodilation and lowers blood pressure without significant adverse effects. At high doses, it can cause toxic effects such as methemoglobinemia, characterized by the presence of methemoglobin in the blood, which reduces the oxygen-carrying capacity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
Isoamyl nitrate is involved in metabolic pathways that include its conversion to nitric oxide and subsequent interactions with various enzymes and cofactors. The primary metabolic pathway involves the hydrolytic denitration of isoamyl nitrate, leading to the formation of isoamyl alcohol and nitric oxide. This process is catalyzed by enzymes such as esterases. Nitric oxide produced from isoamyl nitrate can further participate in signaling pathways, affecting metabolic flux and metabolite levels .
Transport and Distribution
Isoamyl nitrate is transported and distributed within cells and tissues through passive diffusion and interaction with transport proteins. Once inside the cells, it can localize to specific compartments such as the cytoplasm and mitochondria. Isoamyl nitrate’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily. It can also bind to proteins such as hemoglobin, facilitating its transport in the bloodstream .
Subcellular Localization
The subcellular localization of isoamyl nitrate affects its activity and function. Isoamyl nitrate can localize to the cytoplasm, where it interacts with enzymes involved in nitric oxide production. It can also target mitochondria, influencing mitochondrial function and energy production. Post-translational modifications, such as nitrosylation, can direct isoamyl nitrate to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
准备方法
Isoamyl nitrate can be synthesized through several methods. One common procedure involves the dropwise addition of concentrated sulfuric acid to a cooled mixture of an aqueous sodium nitrite solution and isoamyl alcohol . Another method includes mixing isoamyl alcohol with solid benzenesulfonic acid resin, followed by the addition of a sodium nitrite solution at a controlled temperature . Industrial production often involves continuous mixing in a tubular reactor at low temperatures to produce isoamyl alcohol .
化学反应分析
Isoamyl nitrate undergoes various chemical reactions, including decomposition in the presence of a base to yield nitrite salts and isoamyl alcohol . It also reacts with carbanions to form oximes . Common reagents used in these reactions include sodium nitrite and concentrated sulfuric acid . Major products formed from these reactions include isoamyl alcohol and nitrite salts .
相似化合物的比较
Isoamyl nitrate is similar to other alkyl nitrites, such as isopropyl nitrite and amyl nitrite . These compounds share similar structures and uses, including their function as vasodilators and their recreational use as inhalants . isoamyl nitrate is unique in its specific applications, such as its use in the synthesis of peroxynitrite and its role in cyanide poisoning treatment . Other similar compounds include isopentyl nitrite and nitramyl .
属性
IUPAC Name |
3-methylbutyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-5(2)3-4-9-6(7)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHGIYFSMNNHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70110029 | |
| Record name | Isoamyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70110029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] | |
| Record name | Isoamyl nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10593 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
5.44 [mmHg] | |
| Record name | Isoamyl nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10593 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
543-87-3 | |
| Record name | Isoamyl nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 3-methyl-, 1-nitrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoamyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70110029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyl nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ARR7RA61E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


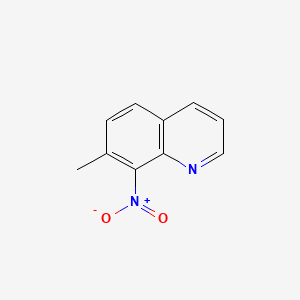
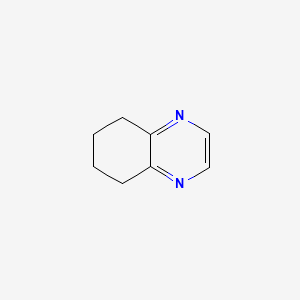

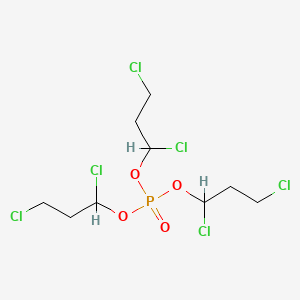
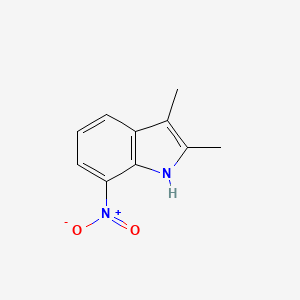

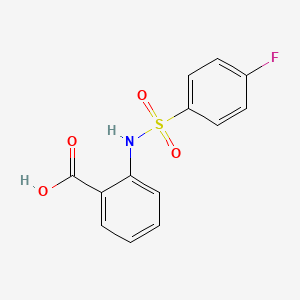
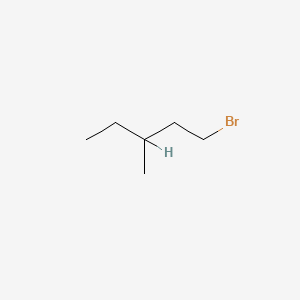
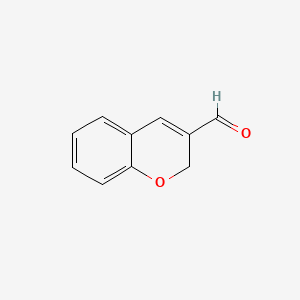
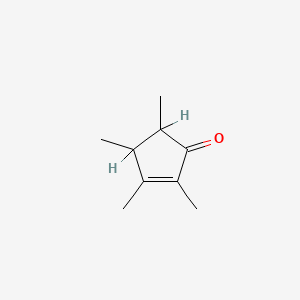

![3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1293722.png)
